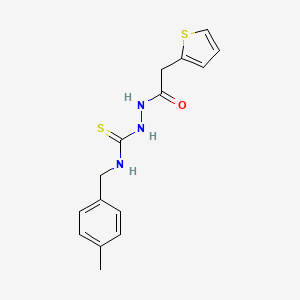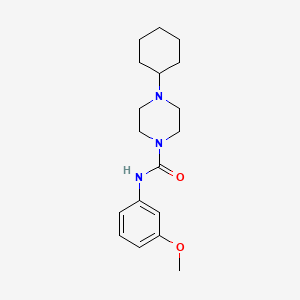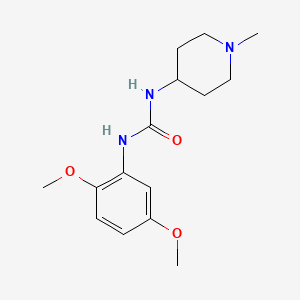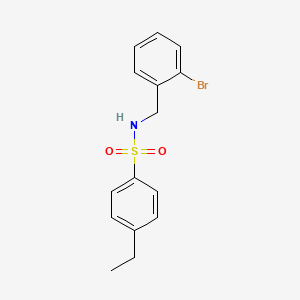![molecular formula C19H21ClN2O3S B4280403 4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4280403.png)
4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide
Descripción general
Descripción
4-chloro-2,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of sulfonamide compounds and is commonly referred to as CDNB. The compound has been widely used in biochemical and physiological research due to its unique properties and diverse applications.
Mecanismo De Acción
CDNB is a potent electrophilic substrate that reacts with the thiol group of GST enzymes. The reaction produces a covalent bond between CDNB and GST, which is then hydrolyzed to produce a glutathione conjugate. The reaction is highly specific and allows for the measurement of GST activity in various biological samples.
Biochemical and Physiological Effects:
CDNB has been shown to have a minimal effect on cellular metabolism and viability. It is not metabolized by cells and does not interfere with cellular processes. CDNB is also non-toxic and does not produce any adverse effects on biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDNB is a highly specific and sensitive substrate for GST enzymes. It allows for the measurement of GST activity in various biological samples, including tissues, cells, and body fluids. CDNB is also stable and can be stored for long periods, making it a convenient substrate for GST assays.
However, CDNB has some limitations in laboratory experiments. It requires specialized equipment and expertise to perform GST assays, and the results can be affected by various factors, including pH, temperature, and substrate concentration.
Direcciones Futuras
CDNB has several potential applications in scientific research. One area of interest is the development of new drugs that can target GST enzymes. GST enzymes are overexpressed in various cancers, and their inhibition can lead to the selective killing of cancer cells. CDNB can be used to screen for novel GST inhibitors that can be developed into anticancer drugs.
Another area of interest is the use of CDNB as a diagnostic tool for various diseases. GST activity has been shown to be altered in various diseases, including liver disease, diabetes, and cancer. CDNB can be used to measure GST activity in various biological samples and can serve as a biomarker for disease diagnosis and monitoring.
In conclusion, CDNB is a valuable compound in scientific research due to its unique properties and diverse applications. Its use as a substrate for GST enzymes has allowed for the measurement of GST activity in various biological samples and has led to the development of new drugs and diagnostic tools. Further research on CDNB and its applications can lead to new discoveries and advancements in the field of biochemistry and physiology.
Aplicaciones Científicas De Investigación
CDNB has been extensively used in scientific research as a substrate for glutathione S-transferase (GST) enzymes. It is commonly used to measure the activity of GST enzymes in various biological samples. GST enzymes play a crucial role in the detoxification of xenobiotics and endogenous compounds, and their activity is often used as a biomarker for various diseases.
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13-12-18(14(2)11-17(13)20)26(24,25)21-16-7-5-15(6-8-16)19(23)22-9-3-4-10-22/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYZLCNJZOKNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-nitrobenzenesulfonamide](/img/structure/B4280328.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-propylhydrazinecarbothioamide](/img/structure/B4280335.png)
![2-{[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4280341.png)

![N-(2-methoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4280358.png)

![2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4280377.png)




![ethyl 4-({[(tetrahydro-2-furanylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B4280444.png)
![6-methyl-5-{5-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4280451.png)